3-bromo-4-tert-butyl-N-phenylbenzamide
Description
3-Bromo-4-tert-butyl-N-phenylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position and a bulky tert-butyl group at the 4-position of the benzoyl ring, with a phenyl group attached to the amide nitrogen. Its molecular formula is C₁₇H₁₇BrNO, and its structure combines steric bulk (from the tert-butyl group) and electronic effects (from bromine and the amide linkage).
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3-bromo-4-tert-butyl-N-phenylbenzamide |
InChI |
InChI=1S/C17H18BrNO/c1-17(2,3)14-10-9-12(11-15(14)18)16(20)19-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,20) |
InChI Key |
JLPUQOWWUGAFAY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of bromine and nature of substituents on the benzamide core significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Steric and Crystallographic Differences
- In contrast, compounds like 4MNB () with smaller substituents (e.g., methoxy) exhibit better crystallinity, as evidenced by their well-resolved asymmetric unit structures .
- Crystallinity : The title compound in features two molecules (A and B) per asymmetric unit, suggesting efficient packing despite nitro substituents. The tert-butyl group in the target compound may disrupt such packing due to its bulk, leading to polymorphic variations .
Reactivity and Functional Group Influence
- Bromine Position: Bromine at the 3-position (meta to the amide) in the target compound may alter electronic delocalization compared to para-substituted analogs (e.g., 4-bromo derivatives in –3).
- Aniline Substituents : The simple phenyl group in the target compound lacks electron-withdrawing or donating groups, making its amide nitrogen less polarized than derivatives with nitro () or fluoro () substituents. For example, the 2-chloro-6-fluoroaniline moiety in ’s compound enhances electrophilicity at the amide carbonyl, favoring hydrolysis or nucleophilic attacks .
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